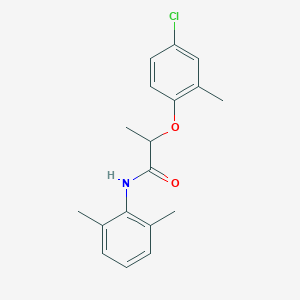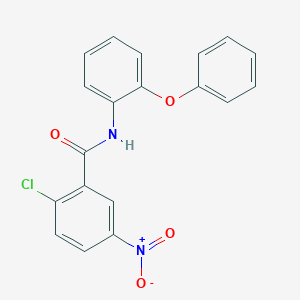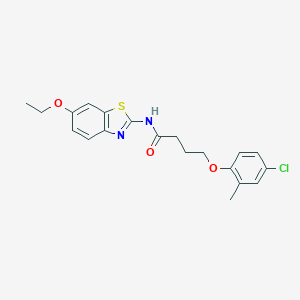![molecular formula C20H25N3O4 B329377 1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B329377.png)
1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethoxybenzyl chloride and 3-nitrobenzyl chloride.
Nucleophilic Substitution: These benzyl chlorides undergo nucleophilic substitution reactions with piperazine in the presence of a base such as potassium carbonate or sodium hydroxide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl positions can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: Formation of 3-amino-benzyl-4-(3-nitro-benzyl)-piperazine.
Substitution: Formation of various substituted benzyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to other biologically active piperazine derivatives.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine is not well-documented. based on its structure, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The methoxy and nitro groups may play a role in modulating its biological activity by affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4-Dimethoxy-benzyl)-4-(3-nitro-benzyl)-piperazine: Similar structure with a different substitution pattern on the benzyl ring.
1-(3,5-Dimethoxy-benzyl)-4-(4-nitro-benzyl)-piperazine: Similar structure with a different position of the nitro group.
1-(3,5-Dimethoxy-benzyl)-4-(3-amino-benzyl)-piperazine: Similar structure with a reduced nitro group.
Uniqueness
1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine is unique due to the specific combination of methoxy and nitro groups on the benzyl rings, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Propriétés
Formule moléculaire |
C20H25N3O4 |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
1-[(3,5-dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C20H25N3O4/c1-26-19-11-17(12-20(13-19)27-2)15-22-8-6-21(7-9-22)14-16-4-3-5-18(10-16)23(24)25/h3-5,10-13H,6-9,14-15H2,1-2H3 |
Clé InChI |
OUNPRFGKKREEDF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-])OC |
SMILES canonique |
COC1=CC(=CC(=C1)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E,2'E)-N,N'-propane-1,2-diylbis[3-(1,3-benzodioxol-5-yl)prop-2-enamide]](/img/structure/B329295.png)
![Diisopropyl 5-({[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B329296.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-(4-fluorophenyl)furan-2-carboxamide](/img/structure/B329298.png)
![3-(2-chlorophenyl)-N-(2-{[3-(2-chlorophenyl)acryloyl]amino}-1-methylethyl)acrylamide](/img/structure/B329299.png)


![N-(3-acetylphenyl)-5-[(3-chlorophenoxy)methyl]-2-furamide](/img/structure/B329304.png)
![2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-4,6-dinitro-1H-indole](/img/structure/B329308.png)
![Ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B329309.png)
![2-(3-methoxyphenyl)-N-[2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-1-methylethyl]-4-quinolinecarboxamide](/img/structure/B329310.png)
![1-Ethyl-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B329312.png)

